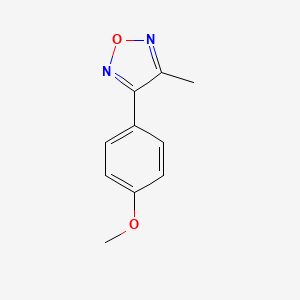
Diazene, chloro(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, chloro(4-nitrophenyl)- is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to a chloro-substituted nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable chloro-substituted aromatic compound to yield the desired diazene derivative. The reaction conditions often require low temperatures to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods: Industrial production of diazene, chloro(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diazene, chloro(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Diazene, chloro(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of diazene, chloro(4-nitrophenyl)- involves its interaction with molecular targets through its diazene and nitrophenyl groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
- Diazene, (4-nitrophenyl)phenyl-
- Diazene, (4-nitrophenyl)methyl-
- Diazene, (4-nitrophenyl)ethyl-
Comparison: Diazene, chloro(4-nitrophenyl)- is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with other molecules. Compared to other similar compounds, the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the nitrophenyl group contributes to the compound’s potential biological activities, distinguishing it from other diazene derivatives.
Propiedades
Número CAS |
22719-23-9 |
|---|---|
Fórmula molecular |
C6H4ClN3O2 |
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
chloro-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C6H4ClN3O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H |
Clave InChI |
NVCPJUKIXUOZDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


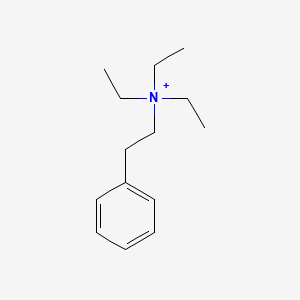
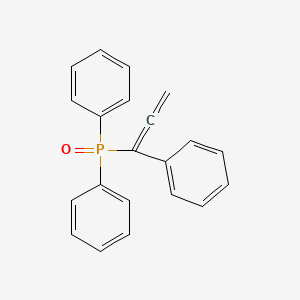
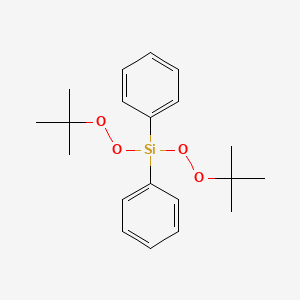
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

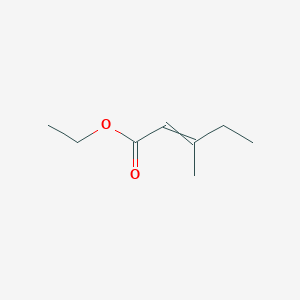
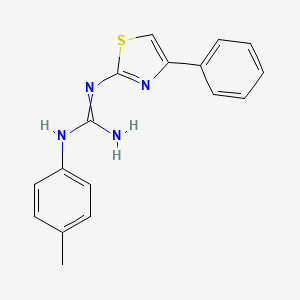
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)

